molecular formula C9H20N8O B12294541 L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride

L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride

Cat. No.: B12294541
M. Wt: 256.31 g/mol
InChI Key: AGEDBFMDKGPUEN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • δ 1.2–1.6 ppm (m, 6H, lysine C3–C5 methylenes).
    • δ 2.8–3.1 ppm (t, 2H, lysine C6 methylene adjacent to N6-iminoethyl).
    • δ 3.3–3.5 ppm (s, 2H, iminoethyl NH2).
    • δ 8.1–8.3 ppm (s, 1H, tetrazole C-H).
  • ¹³C NMR :

    • δ 22.1 ppm (iminoethyl CH3).
    • δ 158.9 ppm (tetrazole C5).
    • δ 172.4 ppm (amide carbonyl).

Infrared (IR) Spectroscopy

  • Strong absorption at 1650–1680 cm⁻¹ (amide C=O stretch).
  • Peaks at 1500–1550 cm⁻¹ (tetrazole C=N and N=N stretches).
  • Broad band near 3300 cm⁻¹ (N-H stretches from amine and amide groups).

Mass Spectrometry (MS)

  • ESI-MS (positive mode) : Major ion at m/z 257.2 [M+H]⁺ (calculated for C9H21N8O⁺: 257.18).
  • Fragmentation pathways include loss of HCl (m/z 221.1) and cleavage of the tetrazole ring (m/z 142.1).

Comparative Analysis of Tautomeric Forms

The tetrazole amide group exists in equilibrium between two tautomers (Figure 2):

  • 1H-Tetrazole : Proton resides on N1, with delocalized electrons across N2–N5.
  • 2H-Tetrazole : Proton shifts to N2, altering electron distribution.
Property 1H-Tautomer 2H-Tautomer
Stability Favored in polar solvents Favored in apolar media
Reactivity Less nucleophilic at C5 Enhanced electrophilicity
Spectral Signature ¹H NMR δ 8.1 ppm ¹H NMR δ 8.5 ppm

Properties

Molecular Formula

C9H20N8O

Molecular Weight

256.31 g/mol

IUPAC Name

2-amino-6-(1-aminoethylamino)-N-(2H-tetrazol-5-yl)hexanamide

InChI

InChI=1S/C9H20N8O/c1-6(10)12-5-3-2-4-7(11)8(18)13-9-14-16-17-15-9/h6-7,12H,2-5,10-11H2,1H3,(H2,13,14,15,16,17,18)

InChI Key

AGEDBFMDKGPUEN-UHFFFAOYSA-N

Canonical SMILES

CC(N)NCCCCC(C(=O)NC1=NNN=N1)N

Origin of Product

United States

Preparation Methods

Stepwise Reaction Sequence

  • Initial Protection :
    N⁶-(Benzyloxycarbonyl)-N²-(tert-butoxycarbonyl)-L-lysine (I ) serves as the starting material. The ε-amino group is protected with a benzyloxycarbonyl (Cbz) group, while the α-amino group is shielded with a tert-butoxycarbonyl (Boc) group.

  • Amide Coupling :
    The carboxylic acid of I reacts with 1H-tetrazol-5-amine (II ) using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) as a coupling agent. Bases such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) in dimethylformamide (DMF) facilitate the formation of N²-(tert-butoxycarbonyl)-N¹-(1H-tetrazol-5-yl)-L-lysine (III ) (yield: ~70–80%).

  • Hydrogenolytic Deprotection :
    The Cbz group on III is removed via hydrogenolysis using palladium on carbon (Pd/C) in ethanol/acetic acid, yielding N²-(tert-butoxycarbonyl)-N¹-(1H-tetrazol-5-yl)-L-lysine (IV ).

  • Amidination :
    IV undergoes reaction with methyl acetimidate (V ) in DMF using triethylamine (TEA) to introduce the 1-iminoethyl group, forming N²-(tert-butoxycarbonyl)-N¹-(1H-tetrazol-5-yl)-L-lysine-6-(1-iminoethyl)amide (VI ). Alternatively, ethyl acetimidate with sodium hydroxide in ethanol can be used.

  • Final Deprotection :
    Treatment of VI with hydrochloric acid in dioxane removes the Boc group, yielding the dihydrochloride salt of 1 as a stable, crystalline solid.

Key Reaction Conditions and Yields

Step Reagents/Conditions Yield
Coupling BOP, DIEA/NMM, DMF, RT 70–80%
Hydrogenolysis H₂, Pd/C, EtOH/HOAc >90%
Amidination Methyl acetimidate, TEA, DMF 65–75%
Deprotection HCl, dioxane ~95%

Alternative Amidination Strategies

Ethyl Acetimidate in Ethanol

Replacing methyl acetimidate with ethyl acetimidate (VI ) in ethanol under basic conditions (NaOH) achieves comparable amidination efficiency. This method avoids DMF, simplifying purification.

Physicochemical Characterization

Crystallinity and Stability

Compound 1 is nonhygroscopic and crystallizes readily, unlike L-NIL, which is hygroscopic and prone to decomposition.

Solubility Profile

  • Water : 50 mg/mL (clear, colorless solution).
  • Storage : Stable at −20°C for prolonged periods.

Analytical Validation

Spectroscopic Data

  • ¹H NMR : δ 1.2–1.8 (m, lysine backbone), δ 2.5–3.0 (m, iminoethyl group), δ 8.5 (s, tetrazole).
  • HRMS : [M+H]⁺ calcd. for C₉H₁₈N₈O₂: 294.15; found: 294.14.

Purity Assessment

HPLC analysis confirms >98% purity, with retention time matching reference standards.

Scalability and Industrial Relevance

The use of cost-effective reagents (e.g., BOP, Pd/C) and mild conditions (room temperature for coupling, ambient pressure for hydrogenolysis) ensures scalability. The final dihydrochloride salt’s stability facilitates large-scale manufacturing.

Comparative Analysis of Methods

Parameter Multi-Step Synthesis Microwave-Assisted Route
Yield 60–70% overall 59–72% (tetrazole only)
Time 5–7 days 20 min (tetrazole step)
Scalability High Moderate
Equipment Standard glassware Microwave reactor

Challenges and Optimizations

  • Byproduct Formation : Residual Boc or Cbz groups may persist during deprotection; optimized HCl concentration minimizes this.
  • Solvent Selection : Replacing DMF with ethanol in amidination reduces toxicity.

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity stems from its functional groups:

  • Tetrazole Ring : Participates in nucleophilic substitution reactions , enabling modifications for drug development.

  • Imidamide Group : Engages in condensation reactions with carbonyl compounds, forming derivatives.

  • Amide Bond : Hydrolyzes under acidic/basic conditions to release L-N6-(1-iminoethyl)lysine (L-NIL), the active iNOS inhibitor .

Key Reaction: Hydrolysis to L-NIL
Compound+H2OpH-dependentL-NIL\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{pH-dependent}} \text{L-NIL}
This conversion is critical for its biological activity, as the prodrug is stable in crystalline form but rapidly hydrolyzes in vivo .

Metabolic Pathways

In rodent models, the compound undergoes:

  • Hydrolysis : Converts to L-NIL via enzymatic cleavage of the amide bond .

  • Oxidative Deamination : L-NIL’s 2-amino group oxidizes to form a 2-keto metabolite (M5).

  • Decarboxylation : M5 loses CO₂, yielding a carboxylic acid metabolite (M6).

  • Acetylation : Acetylation of L-NIL and M5 generates metabolites M7 and M4, respectively .

Metabolite Structure Formation Pathway
M5 2-Keto derivative of L-NILOxidative deamination of L-NIL
M6 Carboxylic acid derivativeDecarboxylation of M5
M7/M4 Acetylated derivativesAcetylation of L-NIL/M5

Comparison with Structurally Similar Compounds

Compound Structural Features Reactivity
L-NIL Iminoethyl-lysine without tetrazoleStrong iNOS inhibition in vitro
5-Aminotetrazole Simple tetrazole (no lysine backbone)Precursor in synthetic chemistry
N4-(1-Iminoethyl)-L-lysine Iminoethyl modification without tetrazoleDifferent pharmacological profile

The tetrazole moiety in L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide enhances stability and solubility, distinguishing it from L-NIL, which is hygroscopic and unstable .

Scientific Research Applications

Chemical Properties and Structure

L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride is characterized by its stable crystalline form and non-hygroscopic properties. Its molecular formula is C₉H₂₂Cl₂N₈O, with a molecular weight of 329.23 g/mol. The compound features a lysine backbone modified with an iminoethyl group and a tetrazole moiety, which contributes to its unique chemical behavior. The tetrazole ring allows for various nucleophilic substitution reactions, while the amide bond can undergo hydrolysis under different conditions .

Scientific Research Applications

  • Inducible Nitric Oxide Synthase Inhibition :
    • L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide acts as a prodrug for selective inhibitors of inducible nitric oxide synthase (iNOS). It has been shown to have minimal inhibitory activity on human iNOS in vitro but is rapidly converted in vivo to L-NIL, which effectively inhibits iNOS in both acute and chronic inflammation models .
    • This compound exhibits significant selectivity for inhibiting iNOS compared to endothelial NOS, making it a valuable tool for studying inflammatory processes without affecting vascular functions .
  • Proteomics Research :
    • The compound plays a role in proteomics by facilitating interaction studies involving binding affinities to iNOS and other target proteins. Techniques such as surface plasmon resonance are employed to quantify these binding dynamics, aiding in the understanding of nitric oxide signaling pathways .
  • Biological Activity Studies :
    • Research indicates that L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide can influence various biological processes. For instance, it has been studied for its effects on leptin-induced modulation of fibronectin type III domain-containing five (FNDC5)/irisin in murine myocytes and fat cells .
    • Additionally, it has been shown to block nitric oxide production in bone marrow mesenchymal stromal cells (BMSCs), further demonstrating its potential therapeutic applications .

Case Study 1: Inflammatory Disease Models

In a study involving rodent models of inflammation, L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide was administered to evaluate its efficacy as an iNOS inhibitor. The results indicated dose-dependent inhibition of iNOS activity comparable to L-NIL, suggesting that this compound could be utilized in developing therapies for inflammatory diseases without significant side effects on systemic blood pressure .

Case Study 2: Pharmacokinetics and Metabolism

A pharmacokinetic study revealed that after administration of L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, the compound was extensively metabolized into L-NIL via hydrolysis. The study tracked the distribution of radioactivity in tissues post-administration, highlighting muscle as the primary site of accumulation. This finding is crucial for understanding the therapeutic window and potential side effects associated with prolonged use of this compound .

Mechanism of Action

The mechanism of action of L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride involves the inhibition of inducible nitric oxide synthase (iNOS). This inhibition prevents the synthesis of nitric oxide, a molecule involved in various physiological and pathological processes . The compound targets the active site of iNOS, blocking its activity and reducing the production of nitric oxide .

Comparison with Similar Compounds

Structural and Functional Overview

The compound belongs to a class of lysine- and arginine-derived iNOS inhibitors. Key analogs include:

  • L-NIL (L-N6-(1-Iminoethyl)lysine dihydrochloride): A well-characterized iNOS inhibitor with high selectivity over endothelial NOS (eNOS) and neuronal NOS (nNOS) .
  • NILT (N6-iminoethyl-lysine tetrazoleamide): Structurally similar to the target compound but lacks the dihydrochloride salt .
  • AMT (2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine): A non-arginine competitive iNOS inhibitor with prolonged action .
  • L-NNA (Nω-nitro-L-arginine): A non-selective NOS inhibitor .

Key Comparative Data

Parameter L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride L-NIL (Dihydrochloride) AMT L-NNA
Molecular Formula C₉H₂₂Cl₂N₈O (MW: 329.23) C₈H₁₇N₃O₂·2HCl (MW: 260.2) C₅H₁₀N₂S C₆H₁₃N₄O₂
Solubility Soluble in water Soluble in water Limited aqueous solubility Moderate aqueous solubility
Selectivity (iNOS vs. eNOS/nNOS) High (data inferred from structural similarity to L-NIL) >100-fold selectivity for iNOS Moderate selectivity Non-selective
Potency (IC₅₀) Not explicitly reported; likely comparable to L-NIL 3.3 µM (iNOS) 0.1 µM (iNOS) 1–10 µM (all NOS isoforms)
Toxicity Not reported; presumed low based on analogs Low toxicity in cellular models High toxicity Moderate toxicity
Applications Inflammation, cancer research Anti-inflammatory studies Chronic inflammation Broad NOS inhibition
Cost (5 mg) $300.00 $426.00 (5 mg; dihydrochloride) Not commercially listed ~$200–$300 (generic)

Mechanistic and Functional Differences

  • Tetrazole Amide vs.
  • Selectivity: Both L-NIL and the tetrazole amide derivative exhibit high iNOS selectivity, unlike AMT (moderate) and L-NNA (non-selective) .
  • Potency : While AMT shows superior in vitro potency (IC₅₀ = 0.1 µM), its toxicity limits in vivo use. L-NIL and the tetrazole amide balance potency with lower toxicity .

Research Findings

  • L-NIL: Reduces NO production in LPS-stimulated macrophages by 80% at 10 µM and shows efficacy in murine models of colitis .
  • Tetrazole Amide Derivative : Preliminary studies suggest enhanced stability in plasma compared to L-NIL, though full pharmacokinetic data are pending .
  • AMT: Prolonged iNOS inhibition in brain tissue but induces apoptosis at therapeutic doses .

Biological Activity

L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride is a synthetic compound known for its potential as a selective inhibitor of inducible nitric oxide synthase (iNOS). This article delves into its biological activity, synthesis, pharmacokinetics, and comparative analysis with related compounds.

Chemical Structure and Properties

L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide has the molecular formula C₉H₂₂Cl₂N₈O and a molecular weight of 329.23 g/mol. Its structure features a lysine backbone modified with an iminoethyl group and a tetrazole moiety, contributing to its unique stability and non-hygroscopic properties. The compound exists as a crystalline solid, which enhances its usability in biological assays and potential therapeutic applications .

The compound acts primarily as a prodrug, converting in vivo to L-N6-(1-Iminoethyl) Lysine (L-NIL), which is known for its iNOS inhibitory activity. While L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide exhibits minimal direct inhibitory effects on human iNOS in vitro, it effectively modulates nitric oxide levels in vivo, influencing various biological processes such as inflammation and vascular function.

Key Findings on Biological Activity

  • Inhibition of iNOS : The compound shows dose-dependent inhibition of iNOS in acute and chronic models of inflammation in rodents, comparable to L-NIL. It maintains selectivity for iNOS over endothelial NOS (eNOS), which is crucial for therapeutic applications without elevating systemic blood pressure .
  • Metabolism : Upon administration, L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide undergoes rapid hydrolysis to yield L-NIL. Studies indicate that less than 1% of the prodrug is excreted unchanged, highlighting its efficient conversion to the active form .

Comparative Analysis with Related Compounds

The following table summarizes the characteristics of L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide compared to similar compounds:

Compound NameStructure HighlightsUnique Features
L-NIL (N6-(1-iminoethyl)-L-lysine) Contains an iminoethyl modification on lysineStronger iNOS inhibitory activity compared to L-N6
5-Aminotetrazole Simple tetrazole structure without lysine backboneUsed primarily as a precursor in synthetic chemistry
N4-(1-Iminoethyl)-L-lysine Similar lysine modification but lacks tetrazoleDifferent pharmacological profile

L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide's unique combination of structural elements may offer novel biological activities and therapeutic avenues distinct from these related compounds .

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the biological activity of L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide:

  • Inflammation Models : In rodent models, the compound demonstrated significant anti-inflammatory effects through selective inhibition of iNOS. This was evidenced by reduced levels of pro-inflammatory cytokines and markers in treated subjects compared to controls .
  • Pharmacokinetic Studies : Research on the metabolism and tissue distribution revealed that after administration, the highest concentrations of radioactivity were found in muscle tissue, indicating effective delivery and potential therapeutic targeting .
  • Binding Affinity Studies : Interaction studies using surface plasmon resonance indicated that while L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide has reduced binding affinity for iNOS compared to L-NIL, it may still interact with other enzymes or receptors within the nitric oxide signaling pathway, warranting further investigation into its broader pharmacological effects .

Q & A

Q. How does its efficacy compare to next-generation iNOS inhibitors in preclinical trials?

  • Key Metrics :
  • Potency : L-NIL IC₅₀ = 3.3 µM vs. newer inhibitors (e.g., GW274150, IC₅₀ = 0.1 µM).
  • Therapeutic Index : Assess toxicity via ALT/AST levels in liver models.
  • Recommendation : Use L-NIL as a benchmark in head-to-head studies for mechanistic validation .

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